molecular formula C9H5BrINO B6206236 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one CAS No. 1254514-10-7

6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one

Cat. No.: B6206236
CAS No.: 1254514-10-7
M. Wt: 350
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Description

6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one, with the molecular formula C9H5BrINO, is a dihydroisoquinolinone-based chemical compound utilized in scientific research and development . This compound serves as a valuable chemical building block and intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules. Its structure, featuring both bromo and iodo substituents, makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are fundamental to drug discovery efforts. The compound is associated with significant research interest, as indicated by its appearance in numerous patents . While specific biological data for this exact molecule is not widely published in the available literature, its core structure is recognized in pharmaceutical research. Related isoquinolin-1-one derivatives are established as potent inhibitors of epigenetic targets like the Bromodomain and Extra-Terminal (BET) family of proteins . Furthermore, the isoquinolin-1-one pharmacophore is a key scaffold in the development of inhibitors for enzymes such as Poly(ADP-ribose)polymerase (PARP), which is a validated target in cancer therapy research . Researchers value this compound for its potential application in creating novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1254514-10-7

Molecular Formula

C9H5BrINO

Molecular Weight

350

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Bromo 4 Iodo 1,2 Dihydroisoquinolin 1 One and Its Structural Analogs

Retrosynthetic Approaches to the 1,2-Dihydroisoquinolin-1-one Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.

Key Disconnections and Precursor Identification

The primary framework of 1,2-dihydroisoquinolin-1-one can be conceptually disassembled in several ways to identify potential precursors. A common and effective disconnection strategy involves breaking the C-N and C-C bonds of the heterocyclic ring.

One logical disconnection is across the N1-C8a and C4-C4a bonds, which suggests a precursor like a 2-vinylbenzoic acid derivative that can undergo an intramolecular amidation. For the specific target, 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one, this would imply a starting material such as 2-vinyl-4-bromo-6-iodobenzoic acid.

Another powerful retrosynthetic approach involves a disconnection of the N-C1 and C3-C4 bonds. This strategy points towards precursors that can be assembled through cyclization reactions, such as a substituted benzamide (B126) and a two-carbon synthon. For our target molecule, a plausible precursor would be a 2-halobenzamide derivative that can undergo a palladium-catalyzed annulation with a suitable coupling partner. A 2-bromo-4-bromo-6-iodobenzamide, for instance, could be a potential starting point, where the differing reactivity of the halogens could be exploited for selective functionalization.

A third key disconnection can be made at the N1-C1 and C4a-C5 bonds, suggesting a Pictet-Spengler-type reaction. This would involve the cyclization of a β-arylethylamine with a carbonyl compound. However, this is more commonly applied to the synthesis of tetrahydroisoquinolines.

Based on these analyses, the most promising precursors for the synthesis of this compound would be appropriately substituted benzoic acids or benzamides. The challenge then lies in the regioselective introduction and manipulation of the bromo and iodo substituents on the aromatic ring.

Direct Synthesis Routes for this compound

Direct synthetic routes aim to construct the target molecule in a convergent and efficient manner, often employing modern catalytic methods.

Palladium-Catalyzed Cyclization and Annulation Strategies

Palladium catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A promising strategy for the synthesis of isoquinolinones involves the palladium-catalyzed C-H activation of a benzamide derivative followed by annulation with an alkyne or other coupling partner. mdpi.com This approach avoids the pre-functionalization of the aromatic ring, making it a more atom-economical process.

For the synthesis of this compound, one could envision a scenario starting from a 3-bromo-5-iodobenzamide (B3121545) derivative. A directing group on the amide nitrogen would facilitate the ortho-palladation at the C2 position. Subsequent annulation with a suitable two-carbon component, such as an alkyne, would lead to the formation of the isoquinolinone core. The success of this strategy would hinge on the compatibility of the bromo and iodo substituents with the reaction conditions and the regioselectivity of the C-H activation.

Starting Material Coupling Partner Catalyst/Conditions Product Yield
N-methoxybenzamideDiphenylacetylenePd(OAc)₂, Cu(OAc)₂, O₂3,4-diphenylisoquinolin-1(2H)-oneHigh
3-chlorobenzamide1-hexyne[RuCl₂(p-cymene)]₂, AgSbF₆7-chloro-3-butylisoquinolin-1(2H)-oneModerate
N-pivaloyloxybenzamideEthyl acrylatePd(OAc)₂, K₂CO₃3-ethoxycarbonylisoquinolin-1(2H)-oneGood

This table presents representative examples of C-H activation/annulation reactions for the synthesis of substituted isoquinolinones and is intended to illustrate the general methodology.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. A palladium-catalyzed cascade cyclization-coupling reaction could be a powerful tool for the synthesis of this compound.

A hypothetical route could involve a starting material like a 2-(2,2-dibromovinyl)-4-bromo-6-iodobenzamide. An intramolecular Heck-type cyclization could form the isoquinolinone ring, followed by a subsequent Suzuki or Sonogashira coupling at the newly formed vinyl bromide position to introduce further diversity if needed. The challenge in this approach lies in the synthesis of the highly functionalized starting material and controlling the chemoselectivity of the palladium-catalyzed steps.

Starting Material Reaction Type Catalyst/Conditions Product Yield
o-iodobenzamide and terminal alkyneSonogashira coupling/cyclizationPdCl₂(PPh₃)₂, CuI, Et₃N3-substituted isoquinolin-1(2H)-oneGood
o-alkynylbenzamideIntramolecular hydroamination/cyclizationAuCl₃ or other Lewis acids3,4-dihydroisoquinolin-1(2H)-oneVariable
N-allyl-o-bromobenzamideIntramolecular Heck reactionPd(OAc)₂, PPh₃, base3-methylene-3,4-dihydroisoquinolin-1(2H)-oneGood

This table provides examples of cascade reactions used to synthesize the isoquinolinone core, illustrating the potential of this strategy.

Multi-Component Reactions (MCRs) for Isoquinolinone Scaffolds

Multi-component reactions (MCRs) are highly convergent processes where three or more starting materials react in a one-pot fashion to form a complex product that contains portions of all the reactants. nih.govnih.gov MCRs are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity.

While a direct MCR for the synthesis of this compound has not been reported, one could conceptualize a strategy based on known MCRs that form related heterocyclic systems. For instance, a modified Ugi or Passerini reaction could potentially be designed. A hypothetical MCR could involve the reaction of a 2-formyl-4-bromo-6-iodobenzoic acid, an amine, an isocyanide, and a suitable fourth component that facilitates the final cyclization to the isoquinolinone ring. The feasibility of such a reaction would depend on the careful selection of components and optimization of reaction conditions to ensure the desired reaction pathway is favored over potential side reactions.

MCR Type Components Product Scaffold
Ugi-type2-formylbenzoic acid, amine, isocyanide, methanol3-(α-aminoacyl)isoindolin-1-one
Passerini-type2-formylbenzoic acid, isocyanide, carboxylic acid3-(α-acyloxyacyl)isoindolin-1-one
Castagnoli-CushmanHomophthalic anhydride, imine3,4-dihydroisoquinolin-1(2H)-one derivatives

This table showcases examples of multi-component reactions that produce scaffolds related to the 1,2-dihydroisoquinolin-1-one core, highlighting the potential for adaptation.

Green Chemistry Principles in Dihydroisoquinolinone Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. instituteofsustainabilitystudies.com This involves designing products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org Key principles relevant to dihydroisoquinolinone synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. instituteofsustainabilitystudies.comrjpn.org

The application of these principles can lead to more efficient and environmentally benign synthetic routes. firp-ula.org For instance, developing catalytic processes, especially those that are highly selective, reduces the need for protecting groups and purification steps, thereby minimizing waste. greenchemistry-toolkit.org The use of safer solvents, such as water or bio-based alternatives, and designing energy-efficient reactions that can be conducted at ambient temperature and pressure are also crucial aspects of green chemistry in this context. rjpn.orgjddhs.com By focusing on atom economy, chemists aim to maximize the incorporation of all materials used in the process into the final product, which is a fundamental measure of synthetic efficiency. greenchemistry-toolkit.org The adoption of these strategies not only reduces the environmental footprint but can also lead to safer processes and reduced costs. instituteofsustainabilitystudies.com

Strategic Regioselective Introduction of Halogen Substituents (Bromine and Iodine)

The precise placement of halogen atoms, specifically bromine and iodine, on the isoquinolinone core is paramount for their subsequent use in medicinal chemistry and materials science. The ability to control the position of these halogens allows for the targeted synthesis of complex molecules.

The halogenation of isoquinolinone precursors is a common strategy to introduce bromine and iodine. This can be achieved through various methods, including electrophilic halogenation. researchgate.net The reactivity of the isoquinoline (B145761) ring system can be modulated by the presence of activating or deactivating groups, influencing the position of halogenation. For instance, direct C4-halogenation of isoquinolines has been achieved through a dearomatization strategy. researchgate.net The choice of halogenating agent and reaction conditions is critical to achieve the desired regioselectivity. Hypervalent iodine reagents, for example, have been employed for regioselective halogenation under mild and environmentally friendly conditions, often using water as a solvent. nih.gov

The introduction of two different halogens, such as bromine and iodine, onto the isoquinolinone scaffold can be accomplished through either sequential or simultaneous halogenation techniques. Sequential halogenation involves a stepwise process where one halogen is introduced first, followed by the introduction of the second halogen in a separate reaction step. This approach allows for precise control over the position of each halogen.

Simultaneous halogenation, while potentially more atom-economical, presents a significant challenge in controlling the regioselectivity to obtain the desired 6-bromo-4-iodo isomer as the major product. The relative reactivity of the different positions on the isoquinolinone ring and the nature of the halogenating species play a crucial role in determining the outcome of such reactions.

Achieving regioselective halogenation at the C-4 and C-6 positions of the isoquinolinone ring is a key synthetic challenge. The electronic properties of the isoquinolinone core and the directing effects of existing substituents are major factors influencing the outcome. researchgate.net For instance, the presence of a directing group can facilitate selective C-H activation and subsequent functionalization at a specific position. mdpi.com

Mechanistic studies suggest that the regioselectivity of halogenation can be controlled by manipulating the reaction conditions and the nature of the halogenating agent. researchgate.net For example, catalyst-controlled divergent C-H arylation of isoquinolones has been demonstrated, where different metal catalysts direct the functionalization to either the C4 or C8 position. organic-chemistry.org Similar principles can be applied to control the regioselectivity of halogenation. The choice of solvent can also play a crucial role in determining the reaction pathway and, consequently, the regioselectivity. nih.gov

Optimization of Reaction Conditions and Mechanistic Investigations in Synthesis

To develop efficient and selective synthetic methods for this compound, careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms are essential.

Catalytic systems play a pivotal role in modern organic synthesis, offering pathways to reactions with high yield and selectivity under mild conditions. In the synthesis of dihydroisoquinolinones, transition metal catalysts, including palladium, rhodium, and iridium, have been extensively used. mdpi.comorganic-chemistry.orgresearchgate.net The choice of catalyst and the associated ligands can dramatically influence the outcome of a reaction.

Ligands coordinate to the metal center and modulate its electronic and steric properties, thereby controlling its reactivity and selectivity. acs.org For example, in palladium-catalyzed C-H activation/annulation reactions for the synthesis of isoquinolinones, the ligand can influence the regioselectivity of the C-H activation step. mdpi.com Similarly, in rhodium-catalyzed reactions, chiral ligands have been used to achieve enantioselective synthesis of isoquinolone derivatives. acs.org The optimization of the catalytic system, including the metal precursor, ligand, and additives, is a critical step in developing a high-yielding and selective synthesis of the target molecule.

Interactive Data Table: Factors Influencing Dihydroisoquinolinone Synthesis

FactorInfluence on SynthesisKey Considerations
Catalyst Determines reaction pathway, rate, and selectivity.Choice of metal (e.g., Pd, Rh, Ir), oxidation state, and precursor. mdpi.comorganic-chemistry.orgresearchgate.net
Ligand Modulates catalyst's electronic and steric properties, influencing selectivity.Ligand bite angle, steric bulk, and electronic properties. acs.org
Solvent Can affect reaction rate, selectivity, and solubility of reactants.Polarity, coordinating ability, and potential to participate in the reaction. nih.gov
Temperature Influences reaction rate and can affect selectivity.Higher temperatures may lead to side reactions or decomposition.
Additives Can act as oxidants, bases, or co-catalysts to improve yield and selectivity.Stoichiometry and nature of the additive (e.g., silver salts, bases). mdpi.com
Substituents Electronic and steric effects of substituents on the starting materials.Directing group effects and steric hindrance. researchgate.net

Influence of Solvents, Temperature, and Additives on Reaction Pathways

The formation of the isoquinolin-1-one core and the introduction of substituents at specific positions are highly sensitive to the reaction environment. Solvents, in particular, can dramatically alter the chemoselectivity of a reaction, leading to different structural isomers. Additives, such as catalysts and co-catalysts, play a pivotal role in directing the course of the synthesis and improving yields.

Solvent-Dependent Chemoselectivity:

Research into the synthesis of substituted isoquinolinones has revealed a remarkable solvent-dependent chemoselectivity. beilstein-journals.org For instance, in the synthesis of methyl-substituted isoquinolinones from 2-alkenylbenzamide precursors mediated by the hypervalent iodine reagent (phenyliodonio)sulfamate (PISA), the choice of solvent dictates the position of the methyl group on the final product. When the reaction is conducted in acetonitrile (B52724) (CH₃CN), 4-methylisoquinolinone is formed as the sole product. beilstein-journals.org Conversely, switching the solvent to hexafluoro-2-propanol (HFIP) completely changes the reaction's course, yielding the 3-methylisoquinolinone isomer instead. beilstein-journals.org This solvent-controlled synthesis highlights the profound impact of the solvent's properties, such as polarity and its ability to stabilize intermediates, on the regiochemical outcome.

Influence of Additives and Solvents in Palladium-Catalyzed Cyclizations:

In the synthesis of 4-bromoisoquinolin-1(2H)-ones, which are structural analogs of the target compound, the selection of additives and solvents is critical for achieving selectivity. The palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides can be steered to produce either 4-bromoisoquinolines or 4-bromoisoquinolin-1(2H)-ones by modifying the reaction conditions. researchgate.net

The selective formation of 4-bromoisoquinolin-1(2H)-one is achieved by using a combination of palladium(II) bromide (PdBr₂) as the catalyst, copper(II) bromide (CuBr₂) as a co-catalyst, and acetic acid (HOAc) as an additive in a 1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl) solvent at 80 °C. researchgate.net In contrast, using lithium bromide (LiBr) as the additive in acetonitrile (MeCN) favors the formation of the corresponding 4-bromoisoquinoline. researchgate.net This demonstrates how additives can work in concert with the solvent system to control the final product structure, in this case, determining whether an isoquinolone or an isoquinoline is formed.

The table below summarizes the effect of different reaction conditions on the synthesis of 4-bromoisoquinolin-1(2H)-one analogs. researchgate.net

EntrySubstrate (R¹, R²)Catalyst/AdditivesSolventProductYield (%)
1R¹= p-NO₂C₆H₄, R²= HPdBr₂, CuBr₂, HOAcClCH₂CH₂Cl4-bromo-3-(4-nitrophenyl)isoquinolin-1(2H)-one81
2R¹= 2-thiophene, R²= HPdBr₂, CuBr₂, HOAcClCH₂CH₂Cl4-bromo-3-(2-thienyl)isoquinolin-1(2H)-one76
3R¹= C₆H₅, R²= 3-MeOPdBr₂, CuBr₂, HOAcClCH₂CH₂Cl4-bromo-6-methoxy-3-phenylisoquinolin-1(2H)-one57
4R¹= p-MeOC₆H₄, R²= HPdBr₂, CuBr₂, HOAcClCH₂CH₂Cl4-bromo-3-(4-methoxyphenyl)isoquinolin-1(2H)-one42

Mechanistic Insights into Key Bond-Forming Steps

Understanding the mechanisms of the key bond-forming steps is essential for optimizing synthetic strategies and predicting reaction outcomes. The synthesis of halogenated isoquinolin-1-ones often involves complex, multi-step reaction cascades, including cyclization and halogenation steps.

Mechanism of Halopalladation Cyclization:

The synthesis of 4-bromoisoquinolin-1(2H)-ones from 2-alkynyl benzyl azides is proposed to proceed through a halopalladation cyclization mechanism. researchgate.net This process is initiated by the palladium catalyst. The key steps likely involve:

Coordination: The palladium(II) catalyst coordinates with the alkyne moiety of the 2-alkynyl benzyl azide (B81097) substrate.

Intramolecular Attack: The terminal nitrogen of the azide group performs an intramolecular nucleophilic attack on the palladium-activated alkyne. This leads to a vinyl-palladium intermediate.

Cyclization and Denitrogenation: The attack initiates a cyclization cascade, accompanied by the extrusion of dinitrogen (N₂), a common feature of azide chemistry.

Halogenation: The presence of a bromide source (from PdBr₂ and CuBr₂) facilitates the introduction of the bromine atom at the C4 position.

Hydrolysis/Tautomerization: Subsequent workup or in-situ hydrolysis of an intermediate imine species leads to the formation of the stable isoquinolin-1-one carbonyl group.

The role of acetic acid as an additive in this system is likely to facilitate the hydrolysis step and maintain a suitable pH for the catalytic cycle, thereby favoring the formation of the isoquinolin-1-one product over the isoquinoline. researchgate.net

Mechanism of Iodocyclization in Analogous Systems:

While not specific to the target compound, studies on other halocyclization reactions provide valuable mechanistic parallels. For example, the iodocyclization of N-propagyl-amino-pyrimidinones to form pteridines proceeds via a highly regioselective 6-exo-dig pathway. nih.gov This type of cyclization involves the activation of the alkyne by an iodine source (like I₂), followed by an intramolecular attack from a nitrogen nucleophile. The preference for the exo cyclization pathway is a common feature in such reactions, governed by Baldwin's rules, leading to the formation of a six-membered ring. This principle is directly applicable to the formation of the dihydropyridine (B1217469) ring within the isoquinolin-1-one core, where an intramolecular cyclization onto an activated intermediate is a key bond-forming step.

Chemical Reactivity and Derivatization Pathways of 6 Bromo 4 Iodo 1,2 Dihydroisoquinolin 1 One

Halogen-Specific Reactivity and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of dihalogenated heterocycles like 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one. The differential reactivity of the iodo and bromo substituents enables sequential and controlled modifications, providing a powerful platform for the synthesis of diverse molecular architectures.

Differential Reactivity of C-4 (Iodo) and C-6 (Bromo) Positions

The selective functionalization of this compound is governed by the inherent differences in the C-X bond strengths and their propensity to undergo oxidative addition to a low-valent palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling cycles. lumenlearning.com The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond (C-I bond energy: ~238 kJ/mol; C-Br bond energy: ~280 kJ/mol).

This disparity dictates a predictable order of reactivity: the C-4 iodo group will react preferentially over the C-6 bromo group under carefully controlled palladium-catalyzed conditions. libretexts.orguwindsor.ca This chemoselectivity allows for the stepwise introduction of different substituents at the C-4 and C-6 positions. By choosing appropriate reaction conditions (e.g., catalyst, ligand, temperature), one can first induce a coupling reaction at the C-4 position, leaving the C-6 bromine intact for a subsequent, different coupling reaction. This principle is well-established for various dihaloarenes and dihalo-N-heteroarenes. libretexts.org

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. lumenlearning.com For this compound, this reaction is expected to proceed with high selectivity at the C-4 position. The reaction involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (in the presence of a base) and subsequent reductive elimination to yield the 4-aryl-6-bromo-1,2-dihydroisoquinolin-1-one product. lumenlearning.com

By employing this selective reaction, a wide array of aryl and heteroaryl groups can be introduced at the C-4 position. The remaining C-6 bromo group can then be subjected to a second Suzuki-Miyaura coupling, often under more forcing conditions (e.g., higher temperature or a different catalyst system), to install a different aryl group, leading to the synthesis of 4,6-diaryl-1,2-dihydroisoquinolin-1-ones.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling This table presents typical, illustrative conditions for selective arylation based on reactions with analogous substrates. Actual results may vary.

Position Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
C-4 (Iodo) Phenylboronic acid Pd(PPh₃)₄ (3-5) - Na₂CO₃ Toluene/H₂O 80-90 >90

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki coupling, the reaction with this compound demonstrates high selectivity for the more labile C-4 iodo position. libretexts.org This allows for the efficient synthesis of 4-alkynyl-6-bromo-1,2-dihydroisoquinolin-1-one derivatives.

Studies on the closely related 2-bromo-4-iodo-quinoline scaffold have confirmed that Sonogashira coupling occurs exclusively at the iodo-substituted site, highlighting the reliability of this selective functionalization strategy. libretexts.org The resulting 4-alkynyl products are valuable intermediates, as the alkyne moiety can undergo further transformations, such as cycloadditions or reductions. The unreacted C-6 bromo position remains available for subsequent cross-coupling reactions.

Table 2: Representative Conditions for Selective Sonogashira Coupling This table presents typical, illustrative conditions for selective alkynylation based on reactions with analogous substrates. Actual results may vary.

Position Coupling Partner Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
C-4 (Iodo) Phenylacetylene PdCl₂(PPh₃)₂ (2-4) CuI (4-8) Et₃N THF/Toluene 25-50 >90

Heck and Buchwald-Hartwig Amination Reactions

The Heck reaction creates a C-C bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, a selective Heck reaction would be anticipated at the C-4 position under standard conditions, yielding a 4-alkenyl-6-bromo-1,2-dihydroisoquinolin-1-one. This transformation introduces a valuable vinyl group that can be further manipulated.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for synthesizing aryl amines. Applying this methodology to the target molecule, selective amination at the C-4 position is expected, allowing for the introduction of primary or secondary amines. The choice of ligand is often critical in Buchwald-Hartwig aminations to achieve high efficiency and selectivity. libretexts.org The remaining C-6 bromo group can be subsequently aminated, potentially with a different amine, to access 4,6-diamino-1,2-dihydroisoquinolin-1-one derivatives.

Mechanistic Considerations for Halogen-Selective Transformations

The mechanism underlying the selectivity in these palladium-catalyzed reactions hinges on the kinetics of the oxidative addition step. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate (Ar-Pd-X). lumenlearning.com The rate of this step is highly dependent on the nature of the halogen, following the order I > Br > Cl. nih.gov

For this compound, the Pd(0) catalyst will preferentially react with the weaker C-I bond at the C-4 position. Once the initial oxidative addition has occurred, the subsequent steps of transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck) and reductive elimination proceed to give the mono-functionalized product. The regeneration of the Pd(0) catalyst allows the cycle to continue. Reaction at the C-Br bond is significantly slower and typically requires more energy (e.g., higher temperatures) or more specialized, electron-rich catalyst systems to proceed at a competitive rate. This kinetic difference is the foundation for achieving high chemoselectivity in the sequential functionalization of this molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are dominant, the electronic nature of the isoquinolinone ring also permits derivatization via Nucleophilic Aromatic Substitution (SNAr). SNAr reactions occur when an aromatic ring is substituted with strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgchemistrysteps.com

In this compound, the carbonyl group at C-1 and the nitrogen atom in the ring act as powerful electron-withdrawing features, activating the ring towards nucleophilic attack. The reactivity of isoquinoline (B145761) systems towards nucleophiles is generally highest at the C-1 position. imperial.ac.uk However, the presence of a leaving group (halogen) at the C-4 position, which is para to the ring nitrogen and ortho to the electron-withdrawing carbonyl group, makes this site susceptible to SNAr. The negative charge of the intermediate formed upon nucleophilic attack at C-4 can be effectively delocalized onto both the ring nitrogen and the carbonyl oxygen.

Therefore, under suitable conditions with strong nucleophiles (e.g., alkoxides, thiolates, or amines) at elevated temperatures, direct displacement of the iodide at the C-4 position may occur. The iodide is a better leaving group than bromide in SNAr reactions, further favoring substitution at C-4. This pathway offers an alternative, metal-free strategy for introducing a range of heteroatom nucleophiles at this position.

Functionalization at the Dihydroisoquinolinone Nitrogen (N-2)

The nitrogen atom of the lactam in this compound is a key site for introducing molecular diversity. Its reactivity is influenced by the electronic effects of the carbonyl group and the aromatic ring.

N-Alkylation of the dihydroisoquinolin-1-one core can be achieved through various synthetic methodologies. Standard conditions often involve the use of a base to deprotonate the nitrogen, forming a nucleophilic amide that can then react with an alkyl halide. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as O-alkylation of the tautomeric lactim form can be a competing side reaction. For instance, in related systems like 1,2,3,4-tetrahydrobenzo[c] nih.govnih.govnaphthyrin-5(6H)-one, direct alkylation using potassium carbonate in dimethylformamide has been shown to favor O-alkylation. nih.gov To achieve selective N-alkylation, alternative strategies such as the Mitsunobu reaction or multi-step sequences involving amidation and subsequent cyclization might be necessary. nih.gov

Reaction TypeReagents and Conditions (by analogy)Expected ProductPotential Challenges
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)N-Alkyl-6-bromo-4-iodo-1,2-dihydroisoquinolin-1-oneCompetition with O-alkylation, steric hindrance from the 4-iodo substituent.
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF)N-Acyl-6-bromo-4-iodo-1,2-dihydroisoquinolin-1-onePotential for side reactions at other positions under harsh conditions.

The generation of a diverse library of N-substituted derivatives is a primary goal for exploring the chemical space around this scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form N-aryl or N-heteroaryl derivatives, although this would require careful optimization to avoid competitive reactions at the bromo and iodo positions. The synthesis of N-alkyl and N-aryl isoquinolones has been achieved via Pd-catalyzed C-H activation and cyclization reactions, highlighting the utility of modern catalytic methods in accessing such derivatives. wikipedia.org

Modifications at the Carbonyl (C-1) and Dihydro (C-3, C-4) Positions

The carbonyl group and the adjacent saturated carbon atoms of the dihydroisoquinoline ring offer additional sites for chemical modification.

Reduction of the lactam carbonyl group at C-1 would lead to the corresponding 1,2,3,4-tetrahydroisoquinoline. This transformation can typically be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. The enantioselective reduction of related 1-substituted-3,4-dihydroisoquinolines has been extensively studied to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, suggesting that similar asymmetric reductions could be applied to derivatives of the target compound. rsc.org

Oxidation of the dihydroisoquinolinone system is less common. However, oxidative processes could potentially lead to the introduction of new functional groups or the formation of more complex dimeric structures, depending on the oxidant and reaction conditions. For instance, an organocatalytic asymmetric synthesis of functionalized 3,4-dihydroisoquinolin-1(2H)-ones has been developed that involves an oxidation step. nih.gov

Reaction TypeReagents and Conditions (by analogy)Expected Product
Carbonyl ReductionLiAlH₄, THF; or H₂, Catalyst (e.g., Pd/C)6-bromo-4-iodo-1,2,3,4-tetrahydroisoquinoline
Ring OxidationOxidizing agent (e.g., PCC)Further functionalized or aromatized products

Aromatization of the dihydroisoquinolin-1-one ring would yield the corresponding isoquinolin-1-one. This dehydrogenation can often be accomplished using a variety of oxidizing agents, such as palladium on carbon (Pd/C) at elevated temperatures, sulfur, or other chemical oxidants. The synthesis of dihydroisoquinolin-1(2H)-ones from halogenated furylacrylamides involves a base-induced aromatization step. acs.org Microwave-assisted methods have also been shown to facilitate the oxidation of dihydroisoquinolines to their corresponding isoquinoline analogues. organic-chemistry.org

Chemo- and Regioselective Transformations for Advanced Molecular Scaffolds

The presence of two different halogen atoms (bromo at C-6 and iodo at C-4) on the aromatic ring of this compound opens up possibilities for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This difference in reactivity can be exploited to achieve regioselective derivatization. For example, a Sonogashira coupling could be performed selectively at the C-4 position, leaving the C-6 bromine atom available for subsequent transformations. Such chemo- and regioselective reactions are powerful tools for the construction of complex and highly functionalized molecular architectures. The regioselective functionalization of quinolin-4(1H)-ones via sequential palladium-catalyzed reactions has been demonstrated, providing a precedent for similar strategies with the dihydroisoquinolin-1-one core. mdpi.com

Reaction Type (at Halogen Positions)Catalyst and Conditions (by analogy)Expected Site of ReactionProduct Type
Suzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acidPreferentially at C-4 (iodo)Aryl-substituted dihydroisoquinolin-1-one
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Base, Terminal alkynePreferentially at C-4 (iodo)Alkynyl-substituted dihydroisoquinolin-1-one
Heck CouplingPd catalyst, Base, AlkenePreferentially at C-4 (iodo)Alkenyl-substituted dihydroisoquinolin-1-one

Theoretical and Computational Chemistry Studies of 6 Bromo 4 Iodo 1,2 Dihydroisoquinolin 1 One

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Molecular Orbital (MO) theory provides a sophisticated model to understand the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one, a HOMO/LUMO analysis would reveal how the electron density is distributed and identify the regions most susceptible to electrophilic and nucleophilic attack. The presence of electron-withdrawing bromine and iodine atoms, along with the lactam functionality, is expected to significantly influence the electronic landscape of the molecule.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.85Primarily localized on the isoquinolinone ring system, with contributions from the bromine and iodine p-orbitals.
LUMO-1.75Predominantly located on the carbonyl group and the C4-iodo bond.
HOMO-LUMO Gap5.10Suggests moderate kinetic stability.

Density Functional Theory (DFT) Calculations for Molecular Geometries and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool due to its favorable balance of accuracy and computational cost.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound can exist in different conformations due to the flexibility of the dihydroisoquinolinone ring. A comprehensive conformational analysis using DFT would identify the most stable conformers and the energy barriers between them.

Furthermore, the presence of the lactam-lactim tautomerism is a key aspect to investigate. The 1,2-dihydroisoquinolin-1-one (lactam) form can potentially tautomerize to 6-bromo-4-iodo-isoquinolin-1-ol (lactim). DFT calculations can predict the relative stabilities of these tautomers by calculating their ground-state energies. The tautomer with the lower energy is considered the more stable and, therefore, the more abundant form.

Table 2: Hypothetical Relative Energies of Tautomers of this compound

TautomerRelative Energy (kcal/mol)Predicted Population (%) at 298 K
Lactam (1,2-dihydroisoquinolin-1-one)0.0099.8
Lactim (isoquinolin-1-ol)3.500.2

Vibrational Frequencies and Spectroscopic Property Predictions

DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. This predicted spectrum can be a valuable tool for the interpretation of experimental spectroscopic data and for the identification of key functional groups. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the lactam ring is a prominent feature that can be precisely calculated.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide3450
C=O StretchLactam1685
C-I StretchIodo530
C-Br StretchBromo610

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed understanding of the reaction pathway.

Transition State Characterization for Synthetic Pathways

For any proposed synthetic route to or involving this compound, DFT can be employed to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the kinetics of a reaction. Characterizing the TS involves not only optimizing its geometry but also performing a frequency calculation to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profiles of Chemical Transformations

Once the reactants, products, intermediates, and transition states have been optimized, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate. The height of the energy barrier from the reactant to the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For a hypothetical reaction, such as a nucleophilic substitution at the C4 position, computational modeling can predict whether the reaction is likely to proceed and under what conditions.

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction at the C4-Iodo Position

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.00
Transition State+15.2
Intermediate Complex-5.8
Products-10.5

Computational Insights into Regioselectivity and Stereoselectivity

Computational chemistry is an indispensable tool for predicting the outcomes of chemical reactions, particularly the regioselectivity and stereoselectivity, which are crucial for the synthesis of complex molecules. For a molecule like this compound, density functional theory (DFT) calculations can be employed to model reaction pathways and determine the most likely products.

Regioselectivity: The positions of the bromo and iodo substituents on the isoquinolinone core significantly influence its reactivity towards electrophilic or nucleophilic attack. Computational models can predict the regioselectivity of reactions such as further halogenation, nitration, or cross-coupling reactions. acs.orgacs.org By calculating the energies of the transition states for all possible reaction pathways, the most energetically favorable route, and therefore the major product, can be identified. For instance, in palladium-catalyzed cross-coupling reactions, the regioselectivity is often governed by a combination of the carbon-halogen bond dissociation energy and the nature of the lowest unoccupied molecular orbital (LUMO). acs.org

Stereoselectivity: In reactions that can produce chiral centers, computational methods can predict which stereoisomer will be preferentially formed. This is achieved by calculating the energy barriers of the transition states leading to the different stereoisomers. acs.orgmdpi.comrsc.org For reactions involving this compound, if a chiral reagent or catalyst is used, DFT calculations can elucidate the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that dictate the stereochemical outcome.

A hypothetical example of a DFT study on the stereoselective reduction of the carbonyl group in a related isoquinolinone derivative is presented in the table below. Such a study would compare the activation energies for the formation of the R and S enantiomers.

Transition StateCalculated Activation Energy (kcal/mol)Predicted Major Enantiomer
TS leading to R-enantiomer15.2S-enantiomer
TS leading to S-enantiomer13.8

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idacs.orgmdpi.com This provides a guide to the molecule's reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show regions of negative potential around the carbonyl oxygen and regions of positive potential near the hydrogen atom attached to the nitrogen. The halogen atoms, particularly the iodine, may exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential halogen bond donor. nih.gov

The table below presents hypothetical MEP values for key regions of the molecule, illustrating the expected charge distribution.

Molecular RegionHypothetical MEP Value (kcal/mol)Predicted Reactivity
Carbonyl Oxygen-45Susceptible to electrophilic attack
N-H Hydrogen+30Susceptible to nucleophilic attack/deprotonation
Iodine σ-hole+15Potential for halogen bonding
Aromatic Ring (π-system)-10Susceptible to electrophilic attack

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netcncb.ac.cn These models are invaluable for designing new molecules with improved potency and selectivity.

QSAR models are built by establishing a mathematical relationship between the biological activity of a series of compounds and their calculated physicochemical properties, known as molecular descriptors. ucsb.edu For a molecule like this compound, relevant descriptors could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific substituent parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

A hypothetical QSAR equation for a series of isoquinolinone-based kinase inhibitors might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + C

The table below lists some of the key physicochemical descriptors that would be calculated for this compound in a typical QSAR study.

DescriptorHypothetical Calculated Value
Molecular Weight379.98 g/mol
LogP3.5
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
Dipole Moment3.2 D

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. tandfonline.comnih.govmdpi.comnih.gov A pharmacophore model for a kinase inhibitor, for example, might include a hydrogen bond acceptor to interact with the hinge region of the kinase, a hydrophobic group to occupy a hydrophobic pocket, and an aromatic ring for π-π stacking interactions.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. mdpi.com For this compound, a pharmacophore model could be generated based on its structure and used to search for potential protein targets. researchgate.netacs.orgopenmedicinalchemistryjournal.comresearchgate.net This in silico screening approach can significantly accelerate the discovery of new therapeutic applications for the compound.

A hypothetical pharmacophore model derived from a class of isoquinolinone-based inhibitors might include the features listed in the table below.

Pharmacophoric FeatureCorresponding Moiety in the Compound
Hydrogen Bond AcceptorCarbonyl oxygen
Hydrogen Bond DonorN-H group
Aromatic RingFused benzene (B151609) ring
Hydrophobic/Halogen Bonding FeatureBromo and Iodo substituents

Mechanistic Biological Activity and Structure Activity Relationships Sar of 6 Bromo 4 Iodo 1,2 Dihydroisoquinolin 1 One and Its Derivatives

Investigation of Molecular Targets and Binding Mechanisms

The dihydroisoquinolinone scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. The specific halogenation pattern of 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one suggests a tailored design for specific binding interactions, which can be explored through its effects on enzymes, receptors, and protein-protein interactions.

Derivatives of the dihydroisoquinolin-1-one core have been identified as potent inhibitors of several enzyme classes. A notable target for this scaffold is Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and programmed cell death. tandfonline.com Novel 3,4-dihydroisoquinol-1-one-4-carboxamide derivatives have been designed as PARP inhibitors, demonstrating that the core structure can effectively fit into the enzyme's active site. tandfonline.com

Furthermore, related tetrahydroisoquinoline structures have shown inhibitory potential against cholinergic enzymes, such as acetylcholine and butyrylcholine esterase, as well as Na+, K+-ATPase. mdpi.com The derivatization of the natural flavonoid quercetin with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety enhanced its inhibitory activity against Na+, K+-ATPase by 50-fold, indicating a significant contribution from the isoquinoline (B145761) portion to target binding. mdpi.com Quinolinone derivatives, which share structural similarities, have also been investigated as modulators of human phenylalanine hydroxylase (hPAH) and as tyrosinase inhibitors. mdpi.commdpi.com These findings suggest that the this compound scaffold has the potential to interact with various enzymatic targets, with its specific activity being dictated by the nature and position of its substituents.

Table 1: Enzyme Inhibition by Dihydroisoquinolinone and Related Scaffolds

Scaffold Target Enzyme Observed Effect
3,4-Dihydroisoquinol-1-one-4-carboxamide Poly(ADP-ribose) polymerase (PARP) Inhibition tandfonline.com
Quercetin-tetrahydroisoquinoline derivative Na+, K+-ATPase Enhanced Inhibition mdpi.com
Quercetin-tetrahydroisoquinoline derivative Acetylcholinesterase, Butyrylcholinesterase Inhibition mdpi.com
3-Hydroxyquinolin-2(1H)-one Human Phenylalanine Hydroxylase (hPAH) Activity Modulation mdpi.com

This table is interactive and can be sorted by column.

The isoquinolinone framework is a key component of molecules designed to target central nervous system (CNS) receptors. Studies have shown that isoquinolinone derivatives can act as potent multi-receptor agents, displaying high affinity for dopamine D₂ and various serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇. nih.gov One lead compound from a study demonstrated a desirable antipsychotic profile by binding to these multiple targets. nih.gov

Similarly, halogenated 1-benzyl-tetrahydroisoquinoline derivatives have been explored for their affinity for dopamine receptors. These compounds showed high affinity for both D₁-like and D₂-like dopamine receptors, underscoring the importance of the core structure and its substituents in receptor binding. nih.gov The presence of halogens was found to be a crucial factor in modulating the affinity for these receptors. nih.gov Given these precedents, this compound could potentially exhibit affinity for dopaminergic and serotonergic receptors, with the bromo and iodo groups playing a key role in defining its binding profile and selectivity.

Table 2: Receptor Affinity of Isoquinoline Derivatives

Compound Class Target Receptors Affinity (Ki) / Effect
Isoquinolinone derivatives Dopamine D₂, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, 5-HT₇ High Affinity nih.gov

This table is interactive and can be sorted by column.

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a vast class of therapeutic targets. nih.gov Small molecules that can either inhibit or stabilize these interactions are of great interest in drug discovery. nih.gov PPI interfaces are often large and flat, making them challenging targets for small molecules. However, "hot spots" of a few amino acids often contribute the bulk of the binding energy, providing opportunities for targeted intervention. nih.gov

While there is no direct evidence of this compound acting as a PPI modulator, its structural features are consistent with those of known PPI inhibitors. Small molecules can modulate PPIs through orthosteric or allosteric mechanisms. nih.gov Orthosteric modulators bind directly to the interaction interface, while allosteric modulators bind to a nearby site, inducing a conformational change that affects the interaction. The rigid, heterocyclic core of the dihydroisoquinolinone scaffold, combined with the strategically placed halogen atoms, could facilitate high-affinity binding to protein surfaces, potentially disrupting or stabilizing key protein complexes. Further investigation is required to determine if this compound or its derivatives can modulate specific PPIs.

Structure-Activity Relationship (SAR) Studies on Dihydroisoquinolinone Modifications

The biological activity of dihydroisoquinolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. SAR studies help to elucidate the role of these substituents in target binding, potency, and selectivity.

Halogen atoms are frequently incorporated into bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties. They can influence binding through a combination of steric, electronic, and hydrophobic effects, including the formation of specific halogen bonds. mdpi.com

In a series of 2-aryl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids, the impact of different halogens at the 4-position of the N-phenyl ring was evaluated. nih.gov Specifically, the 4-bromo (I26) and 4-iodo (I27) derivatives were synthesized, allowing for a direct comparison. While the study focused on antioomycete activity, it provides a valuable SAR data point for the dihydroisoquinolinone core. nih.gov The shift in position and the type of halogen have been shown to play a starring role in the molecular conformation of related dihydroquinoline-4(1H)-ones. nih.gov Furthermore, studies on other heterocyclic systems have shown that introducing a halogen capable of forming a halogen bond can dramatically increase biological activity. mdpi.com The presence of both bromine at the 6-position and iodine at the 4-position in this compound suggests a deliberate design to probe specific interactions within a target's binding site, potentially utilizing both hydrophobic and halogen-bonding interactions to enhance potency and selectivity.

Table 3: Comparison of Halogenated Dihydroisoquinolinone Derivatives

Compound ID N-Phenyl Substituent Core Structure
I26 4-Bromophenyl 1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov

This table is interactive and can be sorted by column.

The substituent at the N-2 position of the dihydroisoquinolinone ring is a critical determinant of biological activity, as it often projects into solvent-exposed regions or can be tailored to interact with specific subpockets of a binding site. A study on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed that their antioomycete activity could be optimized by incorporating various substituents at the N-2 position. nih.gov For instance, N-aryl substituents with electron-donating or electron-withdrawing groups showed varied potencies, highlighting the electronic and steric influence of this position. nih.gov

In another example involving N-substituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis, SAR studies showed that the nature of the N-substituent was important for activity. nih.gov The introduction of various amide and urea analogues at this position helped to define the spatial and electronic requirements for target binding. nih.gov These findings collectively indicate that the N-H group in this compound represents a key vector for modification. Derivatization at this site with alkyl, aryl, or other functional groups could significantly modulate its biological profile, altering its potency, selectivity, and pharmacokinetic properties by influencing its interaction with molecular targets.

Table 4: List of Chemical Compounds

Compound Name
This compound
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one
Olaparib
Quercetin
2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Role of Aromatic Ring and Dihydro Ring Modifications on Mechanistic Activity

The structural integrity and substitution patterns of both the aromatic and dihydro rings of the 1,2-dihydroisoquinolin-1-one scaffold are pivotal in defining the mechanistic activity of these compounds. Modifications at these positions can significantly influence their interaction with biological targets, potency, and selectivity.

Aromatic Ring Modifications:

Furthermore, the substitution pattern can dictate the selectivity of the compound. For example, the presence of specific substituents might favor binding to one enzyme isoform over another. Research on indenoisoquinoline topoisomerase I inhibitors has shown that modifications on the aromatic ring, such as the addition of methoxy groups, can significantly alter their biological activity. nih.gov

Dihydro Ring Modifications:

The dihydro ring of the 1,2-dihydroisoquinolin-1-one nucleus also plays a crucial role in its mechanistic activity. Modifications to this ring can affect the molecule's conformation and its interaction with the target protein.

The amide group within the dihydro ring is a key feature, often participating in hydrogen bonding interactions with the target. In PARP-1 inhibitors, for example, the amide moiety forms a conserved hydrogen bond with Gly863 in the active site. Altering the conformation of the dihydro ring can change the orientation of this amide group, thereby impacting binding affinity. For instance, expanding the six-membered dihydroisoquinolinone ring to a seven-membered ring in a related PARP-1 inhibitor led to a decrease in inhibitory potency. doi.org Conversely, modifications that constrain the amide in a favorable conformation can enhance activity.

Substitutions on the dihydro ring can also introduce new interaction points with the target or modulate the compound's physicochemical properties. The development of novel 1,2,3,4-tetrahydroisoquinolin-1-ones as G-protein-coupled receptor 40 (GPR40) antagonists highlighted the importance of substitutions on the tetrahydroisoquinoline core for optimizing activity and pharmacokinetic properties. nih.gov

The following table summarizes the influence of ring modifications on the activity of isoquinolinone derivatives based on findings from related compounds:

Ring ModificationEffect on Mechanistic ActivityExample from Related Compounds
Aromatic Ring
HalogenationModulates lipophilicity, metabolic stability, and receptor affinity. nih.govHalogenated 1-benzyl-tetrahydroisoquinolines show altered affinity for dopamine receptors. nih.gov
Methoxy GroupsCan enhance or decrease biological activity depending on position and number. nih.govMethoxy-substituted indenoisoquinolines exhibit varied topoisomerase I inhibitory activity. nih.gov
Dihydro Ring
Ring SizeAlters the conformation of the amide group, impacting hydrogen bonding. doi.orgExpansion to a seven-membered ring decreases PARP-1 inhibitory potency. doi.org
SubstitutionsCan introduce new binding interactions and optimize pharmacokinetic properties. nih.govSubstituted 1,2,3,4-tetrahydroisoquinolin-1-ones show potential as GPR40 antagonists. nih.gov

Cellular Pathway Perturbations at the Molecular Level

Given the structural similarities of this compound to known inhibitors of poly(ADP-ribose) polymerase (PARP), it is plausible that this compound could perturb cellular pathways regulated by this enzyme family. PARP enzymes, particularly PARP-1, are key players in DNA repair, genomic stability, and programmed cell death.

Potential Perturbation of PARP-1 Mediated Pathways:

PARP-1 is activated by DNA strand breaks. Upon activation, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits DNA repair machinery. Inhibition of PARP-1 by a molecule like this compound would likely disrupt this process. In cancer cells with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibition can lead to synthetic lethality, where the accumulation of unrepaired DNA damage triggers apoptosis.

The key molecular interactions would involve the inhibitor binding to the nicotinamide binding pocket of the PARP-1 catalytic domain, preventing the binding of its natural substrate NAD+. This competitive inhibition would lead to the following downstream cellular effects:

Inhibition of DNA Repair: The recruitment of DNA repair proteins to sites of damage would be impaired.

Accumulation of DNA Damage: Unrepaired single-strand breaks can be converted to more lethal double-strand breaks during DNA replication.

Induction of Apoptosis: In cancer cells with compromised DNA repair, the overwhelming DNA damage would trigger programmed cell death.

Studies on isoquinolinone-derived PARP-1 inhibitors have demonstrated their ability to induce apoptosis in cancer cells and provide neuroprotection in models of cerebral ischemia by mitigating PARP-1 overactivation. doi.org

Development of Mechanistic Chemical Probes for Biological Systems

To further elucidate the biological targets and mechanisms of action of this compound and its derivatives, the development of mechanistic chemical probes is essential. These probes are typically derivatives of the parent compound that are modified to include a reporter tag, such as a fluorescent dye or an affinity handle.

Advanced Methodologies for Characterization and Research Applications of 6 Bromo 4 Iodo 1,2 Dihydroisoquinolin 1 One

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopic methods are fundamental to the characterization of novel compounds and the investigation of reaction mechanisms. For a molecule like 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one, advanced techniques provide the necessary resolution and information to confirm its identity and understand its formation.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to within 5 parts per million (ppm). measurlabs.comnih.gov This accuracy allows for the determination of the elemental formula of a molecule from its exact mass. nih.gov In the context of synthesizing this compound, HRMS is indispensable for confirming the successful incorporation of both bromine and iodine atoms by matching the experimental mass and the distinct isotopic pattern with the calculated values.

Beyond final product confirmation, HRMS is a key tool for elucidating reaction mechanisms by detecting and identifying transient intermediates. nih.gov For instance, in a proposed synthesis of the title compound, HRMS could be used to sample the reaction mixture at various time points to find evidence of proposed, short-lived species. By comparing the measured exact masses against the calculated masses of potential intermediates, researchers can piece together the reaction pathway, lending strong support to a hypothesized mechanism.

Table 1: Hypothetical HRMS Data for Key Species in the Synthesis of this compound

SpeciesProposed StructureElemental FormulaCalculated Exact Mass (m/z) [M+H]⁺
Starting Material2-vinyl-benzamide derivativeC₁₀H₉NO160.0757
Iodinated IntermediateIodocyclized intermediateC₁₀H₉INO285.9723
Brominated IntermediateBrominated precursorC₁₀H₈BrNO237.9862
Final ProductThis compoundC₉H₅BrINO379.8573

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), complex structures often result in overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for the unambiguous structural elucidation of substituted heterocycles like this compound. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the isoquinolinone core, COSY would reveal correlations between adjacent protons on the aromatic ring, helping to piece together fragments of the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹J-coupling). sdsu.edu It is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. This technique is crucial for connecting the structural fragments identified by COSY and for assigning quaternary (non-protonated) carbons based on their proximity to nearby protons.

Together, these techniques allow for a complete and confident assignment of all proton and carbon signals, confirming the precise substitution pattern of the bromo and iodo groups on the isoquinolinone scaffold.

Table 2: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) Signal (ppm)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H-3 (δ ~6.8)H-NC-3C-1, C-4, C-4a
H-5 (δ ~8.1)H-7C-5C-4, C-6, C-7, C-8a
H-7 (δ ~7.6)H-5, H-8C-7C-5, C-6, C-8a
H-8 (δ ~7.8)H-7C-8C-4a, C-6, C-7
N-H (δ ~10.5)H-3N/AC-1, C-8a

Crystallographic Studies of this compound and its Complexes (e.g., co-crystallization with target proteins for mechanistic insight)

A particularly powerful application of crystallography is in the study of protein-ligand interactions. youtube.com Many isoquinolinone derivatives are known to be inhibitors of enzymes, such as Rho-kinase (ROCK). researchgate.net By co-crystallizing this compound with a target protein, researchers can obtain a high-resolution snapshot of the binding mode. mdpi.commdpi.com This structural information is invaluable for:

Mechanistic Insight: Visualizing the specific amino acid residues that interact with the inhibitor.

Structure-Activity Relationship (SAR) Studies: Understanding why certain functional groups (like the bromo and iodo substituents) contribute to or detract from binding affinity.

Drug Design: Providing a rational basis for designing more potent and selective inhibitors by modifying the molecule's structure to optimize interactions with the protein's active site.

Chromatographic Techniques for High-Purity Compound Isolation in Research

The synthesis of complex organic molecules typically yields a mixture containing the desired product, unreacted starting materials, and various byproducts. Chromatographic techniques are essential for the purification and isolation of this compound in high purity, which is a prerequisite for accurate characterization and further application.

Flash Column Chromatography: This is the workhorse technique for routine purification in a synthesis lab. It utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential polarity.

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is used for both analytical and preparative purposes. researchgate.net For obtaining samples of very high purity (>99%), preparative HPLC is the method of choice. Different column chemistries (e.g., normal-phase, reverse-phase) can be employed to optimize the separation.

Table 3: Overview of Chromatographic Techniques for Purification

TechniquePrincipleStationary Phase (Typical)Mobile PhaseApplication
Flash Column Chromatography Adsorption; separation based on polaritySilica GelNon-polar to moderately polar organic solvents (e.g., Hexane/Ethyl Acetate)Primary purification of gram-scale quantities.
High-Performance Liquid Chromatography (HPLC) Various (adsorption, partition, etc.); high-resolution separationC18-silica (Reverse-Phase)Polar solvent mixtures (e.g., Water/Acetonitrile)High-purity isolation, analytical purity checks.

Application of this compound as a Versatile Synthetic Building Block

The true potential of this compound in research lies in its utility as a versatile synthetic intermediate. The presence of two different halogen atoms at electronically distinct positions on the aromatic ring allows for selective, sequential functionalization.

The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. researchgate.netacs.org This difference in reactivity can be exploited to perform selective transformations, such as a Sonogashira or Suzuki coupling, at the 4-position while leaving the 6-bromo position intact. nih.govsoton.ac.uk The remaining bromine atom can then be used as a handle for a second, different cross-coupling reaction under more forcing conditions.

This stepwise approach enables the controlled and regioselective introduction of two different substituents onto the isoquinolinone core. These substituents can be designed to undergo a subsequent intramolecular cyclization reaction, providing a powerful strategy for the rapid construction of complex, fused polycyclic heterocyclic systems. nih.govrsc.org Such scaffolds are of significant interest in medicinal chemistry and materials science. For example, an alkyne introduced at the 4-position via a Sonogashira reaction could undergo a cyclization with an aryl group introduced at the 6-position via a Suzuki reaction, leading to a new fused ring system.

Scaffold Hopping and Lead Design in Chemical Research

Scaffold hopping is a sophisticated strategy in drug design aimed at identifying novel molecular backbones with similar or improved biological activity compared to a known active compound. This process often involves replacing the core structure of a molecule while retaining the essential pharmacophoric elements responsible for its biological function. The goal is to discover new intellectual property, enhance potency, improve pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold.

In principle, a molecule like this compound could serve as an excellent starting point for such endeavors. The presence of two distinct halogen atoms offers orthogonal handles for selective chemical transformations. For instance, the iodo group is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) than the bromo group. This differential reactivity could be exploited to introduce a diverse range of substituents at the 4-position, followed by a subsequent modification at the 6-position. This stepwise functionalization would enable the generation of a library of analogs with varied three-dimensional shapes and electronic properties, which is a cornerstone of modern lead design.

Despite this theoretical potential, the practical application of this compound as a central element in a scaffold hopping or lead design campaign has not been reported. Research in this area has focused on other halogenated quinoline (B57606) and isoquinoline (B145761) derivatives. For example, the related compound, 6-bromo-4-iodoquinoline, has been documented as a key intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This underscores the general importance of such halogenated heterocycles in the development of therapeutic agents.

The absence of published data specifically on this compound in the context of scaffold hopping and lead design suggests that this particular area of its chemistry remains unexplored or is part of proprietary, unpublished research. The potential for this compound to serve as a versatile building block in the creation of novel chemical entities is undeniable from a synthetic chemistry perspective. Future research may yet uncover the utility of this specific dihalogenated isoquinolinone in the quest for new and improved therapeutic agents.

Future Research Directions and Unexplored Avenues for 6 Bromo 4 Iodo 1,2 Dihydroisoquinolin 1 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) and isoquinolinone frameworks has traditionally relied on methods that often involve harsh conditions, toxic reagents, and poor atom economy, such as the Bischler–Napieralski and Pomeranz–Fritsch reactions. rsc.org For a dihalogenated compound like 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one, developing greener and more efficient synthetic routes is a primary objective.

Future research should focus on modern synthetic strategies that align with the principles of green chemistry. rsc.org This includes the adoption of transition-metal-catalyzed C-H activation and annulation reactions, which can construct the isoquinolinone core with higher efficiency and fewer byproducts. researchgate.net Methodologies utilizing visible-light-driven organophotoredox catalysis could also offer mild and selective pathways for synthesis. nih.gov Furthermore, exploring multi-component reactions under ultrasonic irradiation or using environmentally benign solvents like water could significantly enhance the sustainability of the synthesis. rsc.org

Table 1: Comparison of Synthetic Methodologies for Isoquinolinone Scaffolds
MethodologyTypical CharacteristicsPotential Advantages for Target Compound
Traditional Methods (e.g., Bischler-Napieralski)Harsh acids (POCl3), high temperatures, toxic solvents. rsc.orgWell-established procedures.
Transition-Metal Catalysis (e.g., Ru, Pd, Co)C-H/N-N bond activation, use of recyclable catalysts, oxidant-free conditions. rsc.orgresearchgate.netHigh atom economy, functional group tolerance, potential for regioselective halogen introduction.
Photoredox CatalysisVisible light as energy source, mild reaction conditions. nih.govEnergy efficiency, access to unique reactive intermediates.
Microwave-Assisted SynthesisRapid heating, reduced reaction times. rsc.orgresearchgate.netIncreased reaction rates and potentially higher yields.

Exploration of Under-Investigated Reaction Pathways and Rearrangements

The dual halogenation of this compound provides two distinct reactive sites for further functionalization, yet its specific reaction pathways remain largely unexplored. A significant research avenue lies in the selective manipulation of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Due to the lower bond strength, the C-I bond is expected to be more reactive, enabling selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the 4-position while leaving the 6-bromo substituent intact for subsequent transformations.

Furthermore, investigating rearrangements specific to the isoquinolinone core could yield novel molecular architectures. For instance, studying reactions analogous to the rearrangement of isoquinoline-N-oxides could provide pathways to different substitution patterns. acs.org The application of hypervalent iodine reagents, which have been shown to mediate solvent-dependent chemoselective cyclizations in the synthesis of other isoquinolinones, could also be explored to induce unique rearrangements or functionalizations of the target molecule. nih.govbeilstein-journals.org

Advanced Computational Modeling for Predictive Chemistry and Mechanistic Biology

Computational chemistry offers powerful tools to predict the behavior of this compound before undertaking extensive laboratory work. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, including HOMO-LUMO energy levels, which are crucial for predicting its reactivity and photophysical properties. mdpi.comresearchgate.net Such calculations can also elucidate the mechanisms of potential synthetic reactions and rearrangements, guiding the optimization of reaction conditions.

In the context of medicinal chemistry, computational modeling is invaluable. Molecular docking simulations can screen vast libraries of biological targets to identify potential binding partners for the compound. Subsequent molecular dynamics (MD) simulations can then be used to predict the stability of the ligand-protein complex and elucidate the specific molecular interactions driving the binding event. This predictive approach can accelerate the process of identifying new biological roles for the molecule.

Uncovering New Biological Targets and Elucidating Their Mechanistic Interactions

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-related effects. mdpi.comnih.govnih.govnih.gov Given this precedent, this compound is a strong candidate for biological screening.

Future research should involve comprehensive screening of the compound against diverse panels of biological targets, such as protein kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis. nih.govmdpi.com Once a biological activity is identified, detailed mechanistic studies will be crucial. These studies could involve enzyme inhibition assays, cell-based signaling pathway analysis, and structural biology (e.g., X-ray crystallography) to understand precisely how the molecule interacts with its biological target. The halogen substituents may play a key role in forming specific halogen bonds with protein residues, enhancing binding affinity and selectivity.

Potential for Integration into Functional Materials Science

Isoquinoline derivatives have demonstrated significant potential in materials science, where their electronic and photophysical properties are harnessed for applications such as organic semiconductors, fluorescent dyes, and electrochromic materials. rsc.orgmdpi.commdpi.com The extended π-system of the isoquinolinone core in this compound suggests it may possess interesting optical and electronic properties.

A promising research direction is the exploration of this compound as a building block for novel functional materials. The bromo and iodo groups serve as versatile handles for further synthetic modification, allowing for the systematic tuning of its properties. For example, replacing the halogens with electron-donating or electron-withdrawing groups via cross-coupling reactions could modulate the molecule's absorption and emission spectra, making it a candidate for a new class of organic dyes or fluorophores. researchgate.netmdpi.com Similarly, its integration into larger conjugated systems could be explored for applications in organic electronics. rsc.org

Table 2: Potential Materials Science Applications
Application AreaRelevant Properties to InvestigateRole of Halogen Substituents
Organic DyesAbsorption/emission spectra, quantum yield, photostability. mdpi.comresearchgate.netServe as synthetic handles to attach auxochromic groups for color tuning.
Organic SemiconductorsCharge carrier mobility, HOMO/LUMO energy levels, solid-state packing. rsc.orgFacilitate intermolecular interactions (halogen bonding) to influence crystal packing and charge transport.
Fluorescent ProbesFluorescence quenching/enhancement in response to specific analytes. mdpi.comCan be displaced by functional groups that bind to target analytes.
Electrochromic MaterialsReversible changes in optical properties upon electrochemical stimulation. mdpi.comAllow for polymerization or attachment to conductive surfaces.

Challenges and Opportunities in the Broader Isoquinolinone-Based Chemical Biology Field

While the isoquinolinone scaffold holds immense promise, several challenges must be addressed to fully realize its potential. A key challenge is achieving target selectivity for isoquinolinone-based drug candidates to minimize off-target effects. Furthermore, optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these compounds is often a significant hurdle in drug development. nih.gov

However, these challenges are matched by significant opportunities. The structural diversity of the isoquinolinone family is vast and largely unexplored. nih.govrsc.org The development of new synthetic methodologies, coupled with high-throughput screening and computational biology, provides an unprecedented opportunity to explore this chemical space efficiently. nih.gov The discovery of novel isoquinolinone-based molecules with unique biological activities could lead to first-in-class therapeutics for a range of diseases, underscoring the continued importance of research into specific compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized for halogen introduction?

  • Methodological Answer : Multi-step synthesis involving sequential halogenation is often employed. For bromine and iodine introduction, consider:

  • Step 1 : Bromination at position 6 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .
  • Step 2 : Iodination at position 4 via electrophilic substitution using iodine monochloride (ICl) in acetic acid, with temperature control (0–25°C) to minimize side reactions .
  • Optimization : Monitor regioselectivity using thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., deshielding effects at positions 6 and 4). 2D NMR (COSY, HSQC) resolves coupling in the dihydroisoquinolinone core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/I .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; use C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what are the limitations of such approaches?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Parameterize halogen bonds (Br/I) for accurate binding affinity predictions .
  • QSAR Models : Train models on datasets of structurally related dihydroisoquinolinones to correlate substituents (e.g., halogens) with activity. Validate with leave-one-out cross-validation .
  • Limitations : Computational models may overlook solvent effects or conformational dynamics. Cross-validate with wet-lab assays (e.g., enzyme inhibition assays) .

Q. How should researchers address contradictory data in reported biological activities of halogenated dihydroisoquinolinones?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Cluster studies by methodology (e.g., receptor-based vs. cell-based assays) .
  • Experimental Replication : Reproduce key studies under standardized conditions, controlling for variables like pH and temperature .

Q. What strategies enhance the solubility and bioavailability of this compound without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions (e.g., position 3 or 7) via Pd-catalyzed coupling .
  • Prodrug Design : Synthesize phosphate or ester prodrugs cleaved in vivo. Assess stability via simulated gastric fluid (SGF) assays .
  • Formulation : Use cyclodextrin-based encapsulation or nanoemulsions. Characterize release profiles using dialysis membranes .

Q. What experimental approaches are recommended for identifying the primary molecular targets of this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on sepharose beads; incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
  • Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding using multiplexed quantitative proteomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.